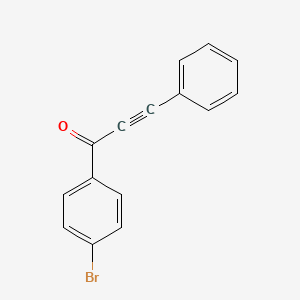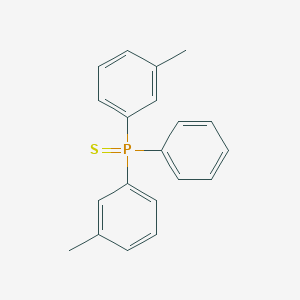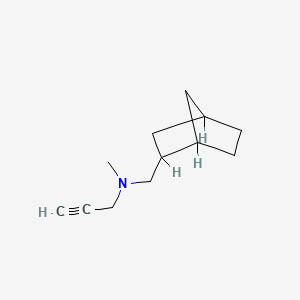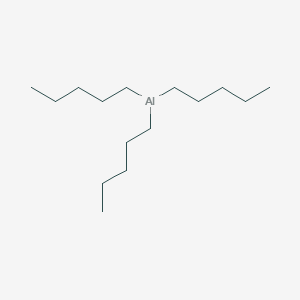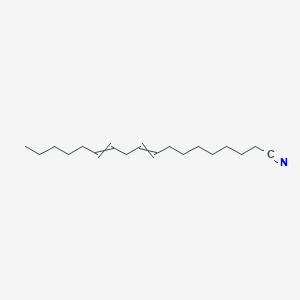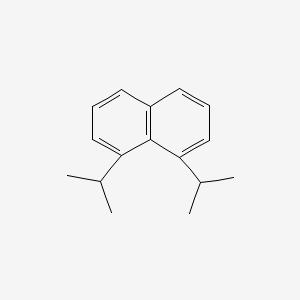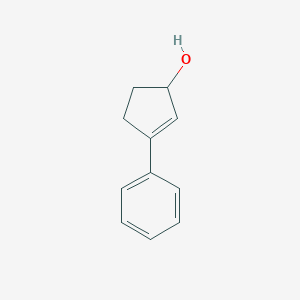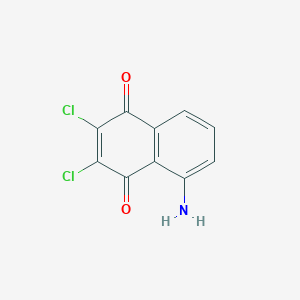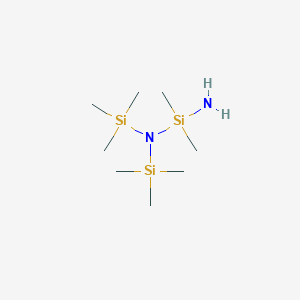![molecular formula C12H9N5S B14710659 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine CAS No. 21308-98-5](/img/structure/B14710659.png)
5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine: is a heterocyclic compound that belongs to the class of pyrimidotriazines. These compounds are known for their diverse biological activities, including antibacterial, antitumor, anticonvulsant, anti-inflammatory, and antiviral properties . The structure of this compound consists of a pyrimidine ring fused with a triazine ring and a benzylsulfanyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated pyrimido[5,4-e][1,2,4]triazine.
Substitution: Various substituted pyrimido[5,4-e][1,2,4]triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine is used as a building block in the synthesis of other heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its cytotoxic activity against human lung carcinoma (A549) cell lines, showing promising anticancer properties .
Medicine: Due to its antitumor activity, this compound is being explored as a potential therapeutic agent for cancer treatment .
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine involves its interaction with cellular targets, leading to cytotoxic effects. The compound induces DNA damage in cancer cells, which triggers apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA replication and repair processes.
Comparison with Similar Compounds
Pyrimido[5,4-e][1,2,4]triazine: The parent compound without the benzylsulfanyl group.
Pyrimido[4,5-e][1,2,4]triazine-6,8-diones: Known for their antiviral, antimicrobial, anti-inflammatory, and analgesic properties.
Uniqueness: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine is unique due to the presence of the benzylsulfanyl group, which enhances its biological activity and provides additional sites for chemical modification. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
21308-98-5 |
|---|---|
Molecular Formula |
C12H9N5S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
5-benzylsulfanylpyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H9N5S/c1-2-4-9(5-3-1)6-18-12-10-11(14-7-15-12)17-16-8-13-10/h1-5,7-8H,6H2 |
InChI Key |
SQUPLDREBOVBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)

